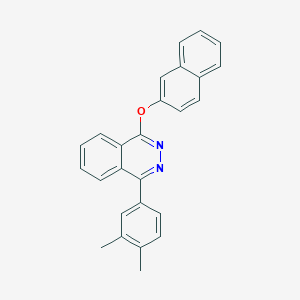

1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-naphthalen-2-yloxyphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O/c1-17-11-12-21(15-18(17)2)25-23-9-5-6-10-24(23)26(28-27-25)29-22-14-13-19-7-3-4-8-20(19)16-22/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTVJRKRFQUJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=CC=CC=C5C=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine is a phthalazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 376.45 g/mol. Its structure includes a phthalazine core substituted with a dimethylphenyl group and a naphthalenyloxy moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H20N2O |

| Molecular Weight | 376.45 g/mol |

| CAS Number | 356569-80-7 |

| MDL Number | MFCD01917910 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase : A study conducted on phthalazine derivatives found that several compounds exhibited significant AChE inhibitory activity. Among these, derivatives closely related to this compound showed promising results, with some compounds achieving over 50% inhibition at specific concentrations .

- Molecular Docking Studies : Molecular modeling simulations indicated that the compound binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism. The binding interactions involve hydrophobic contacts and hydrogen bonding, which stabilize the enzyme-inhibitor complex .

- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some phthalazine derivatives exhibit biological activity, they also require careful evaluation for potential cytotoxic effects on human cell lines .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs with 3,4-Dimethylphenyl Substituents

a. 1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine (CAS 304863-83-0)

- Structure : Shares the 3,4-dimethylphenyl group at position 1 but replaces the naphthalen-2-yloxy group with a hydrazinyl moiety at position 4.

- Properties: Molecular formula C₁₆H₁₆N₄ (Mol. Wt. 264.33). Canonical SMILES: N(N)=C1NN=C(C=2C=CC(=C(C2)C)C)C=3C=CC=CC13 .

- Significance : Hydrazinyl groups are often intermediates in synthesis; however, anti-inflammatory analogs with 3,4-dimethylphenyl groups (e.g., compound 2d ) showed activity comparable to indomethacin .

b. 4-(3,4-Dimethylphenyl)phthalazin-1(2H)-one Derivatives

- Examples : Compounds 2d , 2e , and 2g incorporate oxadiazole, thiosemicarbazide, or pyrazole moieties.

- Activity : These derivatives demonstrated potent anti-inflammatory effects (IC₅₀ values <10 μM), attributed to electron-withdrawing substituents enhancing interaction with inflammatory enzymes .

c. 5-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-2-methyl-thieno[2,3-e][1,3]benzothiazole

- Structure: Features a thienobenzothiazole group instead of naphthalen-2-yloxy.

Phthalazine Derivatives with Varied Substituents

a. 1-Anilino-4-(arylsulfanylmethyl)phthalazines

- Examples : Compounds 12 and 13 (3,4-difluorophenylthio-methyl substituents).

- Activity : Exhibited superior anticancer activity (IC₅₀ ~2–5 μM) against liver and lung cancer cell lines compared to cisplatin, highlighting the role of sulfanyl groups in cytotoxicity .

b. 4-Benzylphthalazin-1-ylamino Derivatives

c. 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines

Compounds with Naphthalen-2-yloxy Moieties in Non-Phthalazine Cores

a. 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Structure: Piperidine core with naphthalen-2-yloxy and quinolinyl groups.

- Activity : Acts as a selective 5-HT₁F antagonist (Ki =11 nM) with minimal off-target effects on other serotonin receptors (e.g., 5-HT₂B Ki =343 nM) .

- Significance : Demonstrates the naphthalen-2-yloxy group’s role in enhancing receptor specificity.

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Phthalazine Derivatives

Key Research Findings

Substituent Impact on Bioactivity :

- The 3,4-dimethylphenyl group enhances anti-inflammatory activity in phthalazines, likely through hydrophobic interactions with enzyme pockets .

- Naphthalen-2-yloxy substituents improve receptor specificity, as seen in 5-HT₁F antagonists .

- Sulfanyl and alkoxy groups increase cytotoxicity in anticancer phthalazines .

Synthetic Flexibility :

- Alkoxy chains (e.g., methoxy, ethoxy) in pyrazolines and phthalazines influence melting points and chromatographic mobility (Rf values) .

Contradictions and Gaps :

- While naphthalen-2-yloxy groups enhance specificity in piperidine derivatives, their effect on phthalazine bioactivity remains unexplored.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)phthalazine, and how can reaction conditions be optimized?

Answer: The synthesis of substituted phthalazines typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, analogous compounds like 4-(4-methoxyphenyl)phthalazinone derivatives are synthesized via condensation reactions using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents . Key steps include:

- Reagent selection : POCl₃/PCl₅ mixtures enable efficient chloro-substitution at the phthalazine core.

- Temperature control : Heating on a steam bath (~100°C) for 2 hours ensures complete reaction while minimizing decomposition.

- Purification : Recrystallization from ethanol yields high-purity products.

Optimization strategies : Use factorial design to test variables (e.g., molar ratios, solvent polarity) and analyze yields via HPLC or GC-MS .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Structural elucidation :

- ¹H/¹³C NMR : Assign signals for aromatic protons (naphthalen-2-yloxy group) and methyl groups (3,4-dimethylphenyl substituent).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Purity assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients to resolve impurities.

- Elemental analysis : Validate stoichiometry (C, H, N) within ±0.4% deviation .

- X-ray crystallography : Resolve steric effects from the dimethylphenyl group (if single crystals are obtainable) .

Q. How can researchers link this compound’s design to theoretical frameworks in medicinal or materials chemistry?

Answer:

- Pharmacological relevance : Phthalazines are known for anticonvulsant, antimicrobial, and anti-inflammatory activities. Map the compound’s substituents (e.g., naphthyloxy groups) to known pharmacophores via molecular docking or QSAR models .

- Materials science : Investigate π-π stacking interactions between the naphthalene and phthalazine moieties for organic semiconductor applications. Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phthalazine core under nucleophilic or electrophilic conditions?

Answer:

- Nucleophilic attack : The electron-deficient phthalazine ring undergoes substitution at the 1- or 4-positions. For example, halogenation with PCl₅ proceeds via a two-step mechanism: (1) chlorination of the carbonyl oxygen, (2) displacement by Cl⁻ .

- Electrophilic substitution : The naphthalen-2-yloxy group directs electrophiles to the para position due to its electron-donating effect. Validate using isotopic labeling (e.g., deuterated substrates) or kinetic studies .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s stability, reactivity, or binding affinities?

Answer:

- DFT applications :

- Calculate charge distribution to identify reactive sites (e.g., electrophilic carbon atoms).

- Simulate transition states for substitution reactions (activation energies, ΔG‡).

- Molecular dynamics (MD) :

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioactivity)?

Answer:

- Byproduct analysis : Use LC-MS/MS to identify side products (e.g., di-substituted derivatives) and adjust stoichiometry or reaction time.

- Bioactivity discrepancies :

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing naphthalen-2-yloxy with quinolinyl or biphenyl groups).

- Biological testing :

- Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme-linked assays.

- Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data .

- Data analysis : Apply multivariate regression to identify key SAR drivers (e.g., lipophilicity vs. bioavailability) .

Methodological Considerations

Q. What experimental designs (e.g., factorial, response surface) are optimal for optimizing synthesis or bioassay conditions?

Answer:

- Factorial design : Test variables (temperature, catalyst loading) in a 2³ matrix to identify interactions. For example, higher temperatures may reduce reaction time but increase byproduct formation .

- Response surface methodology (RSM) : Model nonlinear relationships (e.g., solvent polarity vs. yield) using central composite designs.

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Answer:

Q. What interdisciplinary approaches (e.g., chemical biology, computational chemistry) are critical for advancing research on this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.